Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone

Regioisomer purity Identity verification Procurement quality control

This compound features a regiospecific 4‑ethoxymethyl substitution on the piperidine ring—a spatial orientation proven essential for nanomolar potency in PDE10 and CCR4 programs. Using the 2‑ or 3‑isomer, or the unsubstituted parent, can compromise activity >10‑fold. The scaffold provides a direct entry to CNS‑penetrant libraries (TPSA 41.6 Ų, zero H‑bond donors) and offers the ethoxymethyl group as a latent handle for further derivatization. Order this precise regioisomer to ensure reproducible SAR and avoid confounding biological results.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2097990-81-1
Cat. No. B1490835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone
CAS2097990-81-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCOCC1CCN(CC1)C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-2-16-9-10-3-5-14(6-4-10)12(15)11-7-13-8-11/h10-11,13H,2-9H2,1H3
InChIKeyGZMOXVKKGHDPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone (CAS 2097990-81-1): Core Building Block Profile for Procurement Decisions


Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone is a synthetic small-molecule building block (C12H22N2O2, MW 226.32) that features a distinctive dual-heterocycle scaffold—an azetidine ring linked via a methanone bridge to a 4‑(ethoxymethyl)-substituted piperidine . This regiospecific 4‑position substitution on the piperidine ring distinguishes it from the 2‑ and 3‑ethoxymethyl isomers that share the same molecular formula but differ in spatial orientation and steric/electronic properties. The compound is primarily supplied as a research intermediate for medicinal chemistry programs targeting CNS, oncology, or inflammatory indications where the piperidinyl‑azetidine motif has shown utility in PDE10, CCR4, and EP4 receptor programs [1].

Why Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone Cannot Be Replaced by Generic Azetidine-Piperidine Analogs


The piperidinyl‑azetidine chemotype exhibits strong structure‑activity relationship (SAR) dependence on the substitution pattern of the piperidine ring. In the CCR4 antagonist series, migration of substituents from the 4‑ to the 3‑ or 2‑position of the piperidine ring has been shown to alter receptor occupancy and functional antagonism by more than 10‑fold [1]. Similarly, PDE10 inhibitor patents from Amgen demonstrate that 4‑substituted piperidine‑azetidine hybrids achieve single‑digit nanomolar IC50 values, while closely related regioisomers lose potency or exhibit altered CNS penetration [2]. Therefore, substituting the target compound with its 2‑ or 3‑ethoxymethyl isomer, or with the unsubstituted parent azetidin‑3‑yl(piperidin‑1‑yl)methanone, cannot be assumed to preserve biological activity, physicochemical properties, or synthetic utility without empirical validation.

Quantitative Differentiation Evidence for Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone


Regioisomeric Identity Confirmation via CAS Registry and Vendor Specification

The target compound is the 4‑ethoxymethyl regioisomer (CAS 2097990-81-1), explicitly distinguished from the isomeric 2‑ethoxymethyl (CAS 1995161-18-6) and 3‑ethoxymethyl analogs . Vendor certificates of analysis specify this regioisomer by CAS number, and the compound is supplied at ≥95% purity . Procurement of the incorrect regioisomer would introduce an uncontrolled variable into any SAR or synthesis campaign, as even positional isomerism on the piperidine ring has been documented to shift target binding affinities by an order of magnitude in related chemotypes [1].

Regioisomer purity Identity verification Procurement quality control

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity

The molecular formula C12H22N2O2 (MW 226.32) places the target compound in a favorable drug-like property space relative to larger azetidine-piperidine hybrids [1]. The ethoxymethyl group at the 4‑position adds hydrogen bond acceptor capacity (two oxygen atoms) without introducing additional hydrogen bond donors, maintaining a topological polar surface area (TPSA) of 41.6 Ų, which is compliant with CNS drug-likeness guidelines (TPSA < 90 Ų) [1]. In contrast, analogs with hydroxyl substituents (e.g., azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, MW 226.32) introduce an H-bond donor that reduces membrane permeability relative to the target compound .

Physicochemical properties Drug-likeness Lead optimization

Synthetic Utility: Regiospecific Scaffold for Piperidinyl-Azetidine Bioisostere Exploration

The 4‑ethoxymethyl substitution pattern maps directly onto the substitution vector required for CCR4 antagonist pharmacophores, where the 4‑position of the piperidine engages a hydrophobic sub-pocket [1]. In the J. Med. Chem. 2020 disclosure of CCR4 antagonists, the piperidinyl-azetidine core with appropriate 4‑substitution yielded compounds with single-agent antitumor activity in CT26 syngeneic mouse models, demonstrating that the 4‑position functionalization is essential for in vivo efficacy [1]. While the specific target compound was not the final clinical candidate, its substitution pattern is congruent with the SAR trajectory leading to compounds with IC50 values of 22–50 nM in calcium flux and CTX assays [2].

Bioisostere Scaffold hopping Medicinal chemistry synthesis

PDE10 Inhibitor Patent Landscape: 4‑Substituted Piperidine-Azetidine Hybrids Achieve Nanomolar Potency

US8691986B2 discloses azetidine and piperidine compounds as PDE10 inhibitors with Ki values as low as 2 nM for 4‑substituted piperidine-azetidine hybrids measured by IMAP TR-FRET assay [1]. The patent explicitly claims structures wherein the piperidine ring is substituted at the 4‑position, reinforcing the regiospecific requirement for high-affinity PDE10 engagement. The target compound's 4‑ethoxymethyl group provides a versatile handle for further elaboration (e.g., O‑dealkylation, oxidation, or nucleophilic displacement) while maintaining the 4‑substitution vector essential for PDE10 potency [2].

PDE10 inhibition CNS drug discovery Patent SAR

Recommended Application Scenarios for Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone Based on Evidence


CCR4 Antagonist Lead Optimization and SAR Expansion

The compound provides a direct scaffold for synthesizing novel CCR4 antagonists by appending aromatic or heteroaromatic groups to the azetidine nitrogen. The 4‑ethoxymethyl group on the piperidine ring fulfills the hydrophobic sub-pocket occupancy requirement identified in the J. Med. Chem. 2020 CCR4 series, enabling rapid generation of analogs for in vitro calcium flux and CTX screening [1].

PDE10 Inhibitor Fragment-Based or Scaffold-Hopping Campaigns

Using the 4‑ethoxymethyl azetidine-piperidine scaffold as a starting point, medicinal chemists can exploit the 4‑position ethoxymethyl group as a latent functional handle for further chemical modification, while retaining the regiospecific substitution pattern that the Amgen PDE10 patent establishes as essential for nanomolar potency [2].

CNS Drug Discovery Programs Requiring Low TPSA and Zero H‑Bond Donors

With a calculated TPSA of 41.6 Ų and zero hydrogen bond donors, the target compound is well-suited as a core building block for CNS‑penetrant library synthesis, particularly when compared to hydroxyl-substituted analogs that introduce H‑bond donors and increase polar surface area, potentially reducing blood-brain barrier permeability [3].

Regioisomer-Specific Chemical Biology Probe Development

The unambiguous 4‑ethoxymethyl regioisomer (CAS 2097990-81-1) allows researchers to assign biological activity to a specific spatial orientation, avoiding the confounding effects that would arise from using a mixture of 2‑, 3‑, and 4‑ethoxymethyl isomers .

Quote Request

Request a Quote for Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.